Coumarin and its derivatives have shown promise in laboratory studies for their anticancer properties. These compounds appear to target various cancer cell processes, including proliferation, migration, and invasion []. Researchers are investigating the specific mechanisms by which coumarin derivatives exert these effects, with the goal of developing new cancer therapies [, ].
Research suggests that coumarin and its derivatives possess antimicrobial properties against bacteria, fungi, and viruses []. These compounds may act by disrupting microbial membranes or inhibiting their growth. Further research is needed to determine the effectiveness of coumarin-based antimicrobials and their potential for clinical applications [, ].
Coumarin, an aromatic organic compound with the molecular formula C₉H₆O₂, belongs to the benzopyrone class of compounds. Structurally, it consists of a benzene ring fused to an alpha-pyrone ring, forming a unique bicyclic structure. This compound is characterized by its colorless crystalline solid form, sweet odor reminiscent of vanilla, and a bitter taste. Coumarin is naturally found in various plants, notably in high concentrations in the tonka bean and several species of the Prunus genus, such as cherries and cinnamon .
Coumarin's primary mechanism of action in biological systems involves its interaction with the vitamin K cycle. Coumarin inhibits the synthesis of vitamin K in the liver, a crucial factor in blood clotting []. This property forms the basis for the anticoagulant effect of warfarin, a coumarin derivative [].
These reactions highlight coumarin's versatility as a synthetic intermediate in organic chemistry.
Coumarin exhibits a range of biological activities that make it significant in pharmacology. Notably:
These biological activities underscore coumarin's potential therapeutic applications.
Coumarin can be synthesized through several established methods:
Recent advancements have focused on greener synthesis methods using deep eutectic solvents to minimize environmental impact .
Coumarin has diverse applications across various fields:
These applications highlight coumarin's economic importance.
Research on coumarin interactions reveals its ability to bind with various biological targets through mechanisms like hydrophobic interactions and hydrogen bonding. Studies indicate that coumarins can modulate enzyme activities and influence metabolic pathways, particularly those involving vitamin K-dependent processes . This interaction profile is crucial for understanding both therapeutic effects and potential toxicities.
Coumarin shares structural similarities with several related compounds. Here are some notable examples:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Warfarin | Coumarin derivative with additional functional groups | Strong anticoagulant properties |
7-Hydroxycoumarin | Hydroxylated form of coumarin | Lower toxicity compared to coumarin |
Scopoletin | Contains a methoxy group | Exhibits anti-inflammatory properties |
Umbelliferone | Contains a hydroxyl group | Known for its antioxidant properties |
These compounds illustrate the diversity within the coumarin family while highlighting coumarin's unique characteristics as a foundational compound in medicinal chemistry .
Coumarin’s journey began in 1820 when A. Vogel and Nicholas Jean Baptiste Gaston Guibourt independently isolated the compound from tonka beans, though Guibourt correctly identified it as a distinct entity and named it coumarine. Initial confusion arose due to its similarity to benzoic acid, but structural elucidation confirmed its unique lactone structure. The compound’s sweet odor, reminiscent of vanilla or new-mown hay, and crystalline properties facilitated its characterization.
Early studies noted coumarin’s presence in other plants, including cinnamon (Cinnamomum spp.), sweet clover (Melilotus spp.), and Anthoxanthum odoratum (vanilla grass). These observations laid the groundwork for understanding its role as a phytochemical defense mechanism.
Coumarin represents the foundational member of the benzopyrone family, characterized by a distinctive bicyclic aromatic lactone structure [1]. The molecular framework consists of a benzene ring fused to an alpha-pyrone ring, forming the characteristic 2H-chromen-2-one scaffold with molecular formula C₉H₆O₂ and molecular weight 146.14 grams per mole [1] [2]. This fundamental benzopyrone core structure is defined by the fusion of two six-membered rings sharing two adjacent carbon atoms, creating a planar aromatic system with specific electronic and geometric properties [1] [3].
The structural architecture of coumarin can be precisely described as a benzene molecule where two adjacent hydrogen atoms are replaced by an unsaturated lactone ring, specifically the sequence −(CH)=(CH)−(C=O)−O−, thereby forming a second six-membered heterocycle containing one oxygen atom within the ring structure and a carbonyl group double-bonded to carbon [1] [3]. This configuration establishes coumarin as a lactone derivative, where the lactone functionality is integrated into the aromatic framework rather than existing as a separate aliphatic chain.
Detailed structural investigations reveal that the coumarin nucleus maintains exceptional planarity across all known polymorphic forms. Crystallographic studies demonstrate that the pyran and fused benzene rings exhibit average dihedral angles of 1.71(2)° in various substituted derivatives, confirming the essentially coplanar arrangement of the bicyclic system [4]. This planarity is fundamental to the electronic delocalization that characterizes coumarin derivatives and influences their spectroscopic and chemical properties.
The benzopyrone classification places coumarin specifically within the benzo-α-pyrone subcategory, distinguishing it from benzo-γ-pyrone compounds [5]. This classification is based on the position of the oxygen atom within the pyrone ring and the subsequent fusion pattern with the benzene moiety. The α-pyrone designation indicates that the oxygen heteroatom occupies the 1-position relative to the carbonyl carbon in the six-membered ring system.
Bond length analysis within the coumarin structure reveals characteristic features of aromatic lactones. The six carbon-carbon bond lengths in the phenyl ring typically range from 1.370(3) to 1.398(3) Å, consistent with aromatic character [6]. The double-bond character of the lactone carbonyl is confirmed by typical C=O distances of approximately 1.199(3) Å [6]. Significantly, bond angles at the junction of the pyrone and benzene rings show systematic deviations from ideal tetrahedral or trigonal planar geometries, with specific angles being respectively smaller and greater than 120°, a phenomenon consistently observed across coumarin derivatives [6].
The structural framework of coumarin derivatives exhibits remarkable diversity through substitution patterns. The benzopyrone core provides multiple positions for chemical modification, including positions 3, 4, 5, 6, 7, and 8 on the fused ring system. Substitution at position 7 with electron-donating groups such as dimethylamino or methoxy groups results in dramatic changes in electronic properties and fluorescence characteristics [7]. These modifications can shift the electronic distribution and alter the fundamental photophysical properties while maintaining the core benzopyrone structural integrity.
Angular distortions within the coumarin framework arise from specific steric and electronic interactions. For instance, in methylated derivatives, steric interactions between methyl substituents and the carbonyl oxygen can create measurable angular distortions, with specific interatomic distances affecting the overall molecular geometry [6]. These distortions provide insight into the conformational flexibility and the balance between steric strain and electronic stabilization within the benzopyrone framework.
The planarity of the coumarin moiety extends to its derivatives, where additional ring systems can be fused while maintaining the essential flat molecular architecture. In pyrido-coumarin derivatives, the dihedral angle between the coumarin nucleus and additional pyridine rings can be as small as 1.83(4)°, confirming the preference for extended planar aromatic systems [6]. This structural feature is crucial for understanding the electronic properties and intermolecular interactions that govern the solid-state behavior of coumarin compounds.
The physicochemical characterization of coumarin reveals a complex profile that reflects its benzopyrone structure and aromatic lactone functionality. At ambient conditions, coumarin manifests as colorless crystalline solid with distinctive organoleptic properties, exhibiting a sweet vanilla-like odor reminiscent of newly mown hay and a characteristically bitter, aromatic burning taste [8] [9]. These sensory characteristics have historically contributed to its identification and applications in perfumery and flavoring industries.
Table 1: Comprehensive Physical and Chemical Properties of Coumarin
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₉H₆O₂ | [1] [2] [10] |
Molecular Weight (g/mol) | 146.14 | [1] [2] [11] |
CAS Number | 91-64-5 | [1] [2] [10] |
IUPAC Name | 2H-chromen-2-one | [1] [2] [10] |
Melting Point (°C) | 68-70 (lit: 68-73) | [8] [9] |
Boiling Point (°C) | 298-301 (at 100 kPa) | [8] [9] |
Density (g/cm³) | 0.935-0.94 | [8] [9] |
Solubility in Water (g/100g) | 0.25 (at 25°C); 2 (at 100°C) | [8] [12] |
Solubility in Ethanol | Soluble | [13] [12] |
Solubility in Chloroform | Very soluble | [12] |
Vapor Pressure (kPa) | 0.13 (at 106°C) | [12] [9] |
Flash Point (°C) | 150-162 | [8] [9] |
Refractive Index | 1.5100 (estimate) | [9] |
LogP (octanol/water) | 1.39-1.793 | [14] [12] |
Physical Appearance | Colorless crystalline solid/shiny leaflets | [1] [8] |
Odor | Sweet vanilla-like, hay-like | [8] [9] |
Taste | Bitter, aromatic burning | [8] |
Crystal System | Orthorhombic (stable form) | [15] |
Space Group | Pca2₁ (stable form) | [15] |
Thermal Stability | Stable up to 150°C; partial degradation at 200°C+ | [16] [17] |
The solubility profile of coumarin demonstrates its hydrophobic nature while showing excellent dissolution in organic solvents. In aqueous systems, coumarin exhibits limited solubility with approximately 100 milligrams per liter (equivalent to 0.25 grams per 100 grams water) at 25°C, increasing to 2 grams per 100 grams water at elevated temperatures of 100°C [8] [12]. This temperature-dependent solubility enhancement reflects the typical behavior of organic compounds where increased molecular motion at higher temperatures overcomes intermolecular adhesive forces.
The compound demonstrates pronounced solubility in protic organic solvents, particularly alcohols, where it dissolves readily [13]. In non-protic organic solvents, coumarin shows exceptional solubility, being very soluble in chloroform, diethyl ether, and pyridine [12]. This solubility pattern is consistent with the hydrophobic aromatic lactone structure and the ability to form specific intermolecular interactions with organic solvent molecules through π-π interactions and dipole-dipole associations.
Recent comprehensive solubility studies utilizing COSMO-RS-DARE theoretical modeling have confirmed the consistency of experimental solubility data across various alcoholic solvents [13]. These investigations reveal that coumarin solubility in alcohols follows predictable patterns based on Hansen solubility parameters and molecular descriptor correlations, providing a theoretical framework for understanding its dissolution behavior.
Thermal stability investigations conducted under subcritical water conditions provide crucial insights into the temperature limits for coumarin applications. Systematic heating experiments demonstrate that coumarin maintains complete stability in aqueous environments at temperatures up to 150°C for extended periods [16] [17]. At 100°C and 150°C, recovery percentages remain essentially quantitative (96-100%) after 60 minutes of heating, indicating no detectable degradation under these conditions.
However, thermal degradation becomes apparent at elevated temperatures. At 200°C, coumarin undergoes partial degradation with recovery percentages declining to 91% after 60 minutes of heating [16]. More pronounced degradation occurs at 250°C, where recovery drops to 82% under identical heating conditions [17]. These findings establish clear temperature boundaries for industrial processes and analytical methods involving coumarin.
The thermal decomposition mechanism appears to involve complex pathways that may include lactone ring opening, decarboxylation, and aromatic degradation reactions. The onset of degradation at approximately 200°C correlates with the energy required to break the lactone C-O bond and initiate thermal rearrangement processes. This thermal stability profile makes coumarin suitable for moderate-temperature applications while requiring careful temperature control in high-temperature processes.
Table 2: Spectroscopic Properties of Coumarin
Technique | Key Data/Characteristics | Reference |
---|---|---|
¹³C NMR | Chemical shifts calculated using GIAO method | [18] [19] |
¹H NMR | Chemical shifts available; analyzed in various solvents | [18] [19] |
Mass Spectrometry (GC-MS) | M⁺ 146, base peak 118, fragments 90, 89, 63 | [2] [10] |
UV-Vis (λmax) | 275 nm (in methanol); bathochromic shift with solvent polarity | [9] [7] [20] |
IR Spectroscopy | C=O stretch ~1691 cm⁻¹; characteristic benzopyrone bands | [18] [12] [21] |
Raman Spectroscopy | Distinct signatures for different polymorphs | [15] |
Fluorescence | Weak fluorescence (quantum yield <0.001) unless substituted | [7] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about coumarin in solution. Proton NMR analysis reveals characteristic chemical shifts for the aromatic protons and the vinyl proton in the lactone ring, with specific patterns that confirm the benzopyrone structure [18] [19]. Carbon-13 NMR data, calculated using gauge-independent atomic orbital (GIAO) methods, provide precise chemical shift assignments for all carbon atoms in the molecule [19].
Mass spectrometric analysis yields diagnostic fragmentation patterns with the molecular ion peak at m/z 146 and a prominent base peak at m/z 118, corresponding to loss of carbon monoxide from the lactone functionality [2] [10]. Additional fragment ions at m/z 90, 89, and 63 provide structural confirmation and enable identification in complex mixtures.
Ultraviolet-visible spectroscopy shows characteristic absorption with λmax at 275 nanometers in methanol [9]. The electronic transitions exhibit solvent-dependent bathochromic shifts, with increasing solvent polarity leading to red-shifted absorption maxima [7] [20]. This solvatochromic behavior reflects the charge-transfer character of the electronic excitations and the stabilization of excited states in polar environments.
Infrared spectroscopy reveals characteristic vibrational modes, with the lactone carbonyl stretch appearing at approximately 1691 cm⁻¹ [18] [12]. The benzopyrone framework generates additional characteristic bands throughout the fingerprint region, enabling identification and structural confirmation. Raman spectroscopy provides complementary vibrational information and notably allows discrimination between different polymorphic forms of coumarin [15].
Fluorescence spectroscopy reveals that unsubstituted coumarin exhibits weak fluorescence with quantum yields below 0.001 [7]. This low fluorescence efficiency is attributed to non-radiative decay pathways that compete effectively with fluorescent emission. However, strategic substitution, particularly with electron-donating groups at the 7-position, can dramatically enhance fluorescence intensity and quantum yields.
Recent crystallographic investigations have revealed extraordinary structural complexity in coumarin, establishing it as one of the rare rigid molecules exhibiting extensive polymorphism under ambient conditions. Comprehensive studies utilizing powder diffraction combined with crystal structure prediction algorithms have identified five distinct polymorphic forms, significantly expanding the understanding of coumarin solid-state behavior [15].
Table 3: Crystallographic Data for Coumarin Polymorphs
Polymorph | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z, Z′ | Melting Point (°C) |
---|---|---|---|---|---|---|---|---|---|
Form I (stable) | Pca2₁ | Orthorhombic | 15.5023(11) | 5.6630(4) | 7.9102(6) | 90 | 694.4 | 4, 1 | 69.7 |
Form II | P2₁ | Monoclinic | 3.980 | 15.291 | 5.858 | 85.76 | 355.5 | 2, 1 | 66.2 |
Form III | P2₁2₁2₁ | Orthorhombic | 17.066 | 6.038 | 13.888 | 90 | 1431.0 | 8, 2 | 66.0 |
Form IV | P2₁2₁2₁ | Orthorhombic | 24.722 | 5.994 | 14.310 | 90 | 2120.5 | 12, 3 | 64.9 |
Form V | P2₁2₁2₁ | Orthorhombic | 4.868 | 6.882 | 20.851 | 90 | 698.4 | 4, 1 | ~51 |
The thermodynamically stable Form I adopts the orthorhombic space group Pca2₁ with four molecules per unit cell (Z = 4, Z′ = 1) [15]. This structure exhibits a characteristic herringbone packing motif in the bc-plane, representing the optimal arrangement for intermolecular interactions under ambient conditions. The herringbone pattern maximizes favorable C-H···O hydrogen bonding interactions while minimizing unfavorable steric contacts between adjacent molecules.
The four metastable polymorphs display remarkable structural diversity despite containing the same molecular components. Form II crystallizes in the monoclinic space group P2₁ with a significantly smaller unit cell volume of 355.5 ų, representing the most compact packing arrangement among all known forms [15]. This polymorph features infinite molecular stacks running parallel to the c-direction, with π-π stacking interactions separated by 3.3-3.6 Å distances.
Forms III, IV, and V all adopt orthorhombic symmetry in space group P2₁2₁2₁ but differ substantially in their asymmetric unit contents and molecular arrangements [15]. Form III contains eight molecules per unit cell with Z′ = 2, while Form IV represents the most complex structure with twelve molecules per unit cell and Z′ = 3. Form V returns to a simpler arrangement with four molecules per unit cell and Z′ = 1, similar to the stable form but with distinctly different packing motifs.
The molecular packing analysis reveals that Forms III and IV exhibit parquet-like arrangements of molecular stacks in the ac-plane, containing four and six molecules respectively [15]. These structures demonstrate the subtle balance between various intermolecular forces that can stabilize different packing arrangements with relatively small energy differences. The similarity in lattice constants b and c between Forms III and IV explains the observed orientational relationships during phase transformations.
Detailed analysis using Hirshfeld surface methodology provides quantitative insights into the intermolecular interactions governing crystal packing [15]. The fingerprint plots reveal that all coumarin structures are dominated by C···H, O···H, and H···H interactions, with significant variations in their relative contributions across different polymorphs.
Form I exhibits a relatively small C···C contribution (indicating limited π-π stacking) and a correspondingly large C···H contribution, consistent with its herringbone structure [15]. In contrast, Form II displays the opposite pattern with substantial C···C contributions expected for structures with significant π-π stacking and reduced C···H contributions. This analysis demonstrates how different intermolecular interaction balances lead to distinct crystal structures.
The stable form exhibits characteristic "antennae" in fingerprint plots with internal and external distances of (1.4, 1.0 Å) and (1.0, 1.4 Å), indicative of C-H···O intermolecular distances shorter than van der Waals distances [15]. These interactions function as weak hydrogen bonds contributing to structural stability. The "wings" of the fingerprint plots arise from C-H···π interactions, creating the distinctive interaction patterns characteristic of herringbone structures.
Advanced computational crystal structure prediction (CSP) methods utilizing evolutionary algorithms and density functional theory have been essential for solving the crystal structures of metastable polymorphs [15]. Two independent CSP approaches, employing both DFT energy ranking and classical force field methods, successfully identified all experimentally observed structures within the low-energy landscape.
The energy ranking of polymorphs presents significant computational challenges, as energy differences between forms typically fall within a few kilojoules per mole [15]. Accurate stability ranking requires sophisticated treatment of van der Waals interactions, including many-body dispersion effects that are crucial for describing intermolecular forces in molecular crystals.
Comparative analysis of various dispersion-corrected DFT methods reveals that many-body dispersion (MBD) approaches provide superior accuracy for ranking coumarin polymorphs compared to pairwise dispersion corrections [15]. The PBE+MBD method successfully places all five experimentally observed forms among the nine most stable structures, with only three non-observed structures of very similar topology appearing in this energy range.
The computational studies reveal that several low-energy structures belong to the same polytypic family, differing only in stacking sequences along crystallographic axes [15]. These polytypes represent alternative packing arrangements with small energy penalties that may be kinetically unstable during crystal growth, explaining their absence from experimental observations despite theoretical accessibility.
Vibrational analysis through both experimental Raman spectroscopy and theoretical calculations provides insights into the dynamic properties of different polymorphs [15]. Micro-Raman spectra show similar overall patterns for all polymorphs but reveal distinct signatures that enable discrimination between forms, particularly in specific frequency regions characteristic of intermolecular vibrational modes.
Theoretical vibrational calculations incorporating anharmonic contributions demonstrate their importance for accurate free energy predictions at finite temperatures [15]. The harmonic approximation proves insufficient for precise energy ranking, necessitating more sophisticated treatments that account for anharmonic vibrational effects and their temperature dependence.
Molecular dynamics simulations at 300 K and 1 bar confirm the thermal stability of all predicted structures, with observed polymorphs showing expected thermal expansion (<5% volume change) while maintaining structural integrity [15]. These simulations validate the computational predictions and provide confidence in the theoretical frameworks employed for structure prediction and stability analysis.
Comprehensive density functional theory investigations using various exchange-correlation functionals and basis sets have elucidated the electronic properties governing coumarin polymorphism [22] [23]. Time-dependent DFT (TD-DFT) calculations provide accurate predictions of electronic excitation energies and optical properties, with excellent agreement between theoretical and experimental UV-visible spectra.
The electronic structure analysis reveals the crucial role of π-electron delocalization in stabilizing the planar molecular geometry [22]. Frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the benzopyrone framework, with significant contributions from both the benzene and pyrone portions of the molecule.
Natural bond orbital (NBO) analysis demonstrates the importance of hyperconjugative interactions for molecular stability [4]. The charge distribution analysis through molecular electrostatic potential mapping identifies nucleophilic and electrophilic regions, providing insights into intermolecular recognition patterns and crystal packing preferences.
Irritant;Health Hazard